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Compound of Interest

Compound Name: Sulfo Cy3 bis NHS ester

Cat. No.: B15556469

Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, orange-fluorescent dye commonly used for labeling
biomolecules, including oligonucleotides.[1] As a sulfonated cyanine dye, it possesses
excellent water solubility, eliminating the need for organic solvents in labeling reactions and
subsequent applications.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of
Sulfo-Cy3 reacts efficiently and specifically with primary aliphatic amines to form a stable,
covalent amide bond.[4][5] This post-synthetic labeling strategy is a robust method for attaching
fluorescent reporters to amine-modified oligonucleotides.[6] The resulting fluorescently labeled
probes are indispensable tools for a wide range of applications in molecular biology and drug
development, including fluorescence in situ hybridization (FISH), microarray analysis,
guantitative PCR (gPCR), and fluorescence resonance energy transfer (FRET) studies.[7][8]

This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to
amino-modified oligonucleotides, including reagent preparation, the labeling reaction,
purification methods, and quality control procedures.

Materials and Reagents

o Amine-modified oligonucleotide (lyophilized, with a 5', 3', or internal primary amine modifier,
e.g., Amino-Modifier C6)

o Sulfo-Cy3 NHS ester (stored desiccated and protected from light at -20°C)
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e Anhydrous Dimethyl Sulfoxide (DMSO)[2]

e Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCOs) or 0.1 M Sodium Borate
(Naz2B40O7-10H20). The buffer must be adjusted to pH 8.3-8.5 and be free of primary amines
(e.g., Tris).[4][9][10]

* Nuclease-free water
o For Purification (Ethanol Precipitation):
o 3 M Sodium Acetate (NaOAc), pH 5.2
o 100% Ethanol (ice-cold)
o 70% Ethanol (ice-cold)
e For Purification (HPLC):
o Acetonitrile (HPLC grade)
o Triethylammonium acetate (TEAA) buffer or other suitable ion-pairing reagent

e Equipment:

o

Microcentrifuge

[¢]

Spectrophotometer (UV-Vis)

[¢]

Laboratory shaker/vortexer

o

Lyophilizer or centrifugal evaporator

o

HPLC system (optional, for high-purity applications)

Experimental Protocols

Reagent Preparation
e Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
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[e]

Dissolve 840 mg of Sodium Bicarbonate in 90 mL of nuclease-free water.

o

Adjust the pH to 8.5 using 1 M NaOH or 1 M HCI.

[¢]

Bring the final volume to 100 mL with nuclease-free water.

[¢]

Prepare this buffer fresh or store in aliquots at -20°C to maintain pH.[9]

» Amino-Modified Oligonucleotide Solution:

o Resuspend the lyophilized amino-modified oligonucleotide in the Labeling Buffer (pH 8.5)
to a final concentration of 0.3 to 1.0 mM.[9][11]

o Vortex thoroughly to ensure complete dissolution.
e Sulfo-Cy3 NHS Ester Solution:

o Allow the vial of Sulfo-Cy3 NHS ester to warm completely to room temperature before
opening to prevent moisture condensation.

o Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[2]
For example, dissolve 1 mg of Sulfo-Cy3 NHS ester in approximately 130-140 pL of
DMSO (check the exact molecular weight on the product sheet).

o This solution should be prepared immediately before use, as NHS esters are susceptible
to hydrolysis.[9] Any unused portion can be stored, tightly sealed, at -20°C for a short
period (up to two weeks).[2]

Conjugation Reaction
The following protocol is optimized for a reaction volume of approximately 100 uL. It can be
scaled as needed.

e To a microcentrifuge tube, add the prepared amino-modified oligonucleotide solution.

e Add the Sulfo-Cy3 NHS ester stock solution to achieve a 5:1 to 15:1 molar excess of dye to
oligonucleotide.[12] A higher ratio can help drive the reaction to completion but may
necessitate more rigorous purification.
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o Vortex the reaction mixture gently for 30 seconds.

 Incubate the reaction for at least 4 hours at room temperature (~25°C) or overnight on ice.[4]
[9] To prevent photobleaching of the dye, wrap the tube in aluminum foil.[9]

Chemical Reaction Schematic

The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS
ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).

Oligo-(CH2)e-NH2 pH 8.3-8.5

(Amino-Modified Oligonucleotide)

' + | Oligo-(CH2)e-NH-CO-Sulfo-Cy3
(Labeled Oligonucleotide)

Sulfo-Cy3-NHS Ester

N-hydroxysuccinimide

Click to download full resolution via product page
Caption: Sulfo-Cy3 NHS ester reacts with a primary amine on an oligonucleotide.

Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted Sulfo-Cy3 dye and any unlabeled oligonucleotides.
[13] Dual HPLC is highly recommended for applications requiring high purity.[6][14] Ethanol
precipitation is a simpler alternative that removes the majority of the free dye.[9]

Method A: High-Purity Purification by HPLC

Dilute the reaction mixture with HPLC-grade water.

Inject the sample onto a reverse-phase HPLC column (e.g., C18).[15]

Elute the sample using a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium
acetate (TEAA).[12]

Monitor the elution at 260 nm (oligonucleotide) and 550 nm (Sulfo-Cy3).[16]
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The desired product will be the peak that absorbs at both wavelengths. Unlabeled
oligonucleotides will only absorb at 260 nm, and free dye will absorb strongly at 550 nm with
a different retention time.

Collect the fractions corresponding to the labeled oligonucleotide.

Lyophilize or evaporate the purified fractions to obtain the final product.

Method B: Standard Purification by Ethanol Precipitation

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the conjugation reaction mixture.
Add 2.5-3 volumes of ice-cold 100% ethanol.
Vortex briefly and incubate at -20°C for at least 30 minutes.[17]

Centrifuge at 216,000 x g for 25-30 minutes at 4°C to pellet the oligonucleotide.[17] The
supernatant containing the bulk of the unreacted dye will be brightly colored.

Carefully decant the supernatant.

Wash the pellet by adding 1 mL of ice-cold 70% ethanol to remove residual salt and free dye.
Centrifuge again for 10-15 minutes at 4°C.

Decant the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.

Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

Quality Control and Quantification

The concentration and degree of labeling (DOL) can be determined by UV-Vis

spectrophotometry.

Measure Absorbance: Dilute a small aliquot of the purified product and measure its
absorbance at 260 nm (Aze60) and 550 nm (Asso, the Amax for Sulfo-Cy3).[16]

Calculate Oligonucleotide Concentration: The absorbance of the Sulfo-Cy3 dye at 260 nm
will interfere with the oligonucleotide measurement. A correction factor (CF) must be applied.
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The CF for Sulfo-Cy3 is approximately 0.09.[11]
Corrected Az60 = A260(measured) - (Asso X CF)

Oligo Conc. (uM) = (Corrected Azeo / €260) x 1,000,000 (where €260 is the molar extinction
coefficient of the oligonucleotide, which can be estimated based on its sequence).

e Calculate Dye Concentration:

Dye Conc. (UM) = (Asso / €550) % 1,000,000 (where €sso for Sulfo-Cy3 is ~150,000
L-mol~t.cm™1).[11]

o Calculate Degree of Labeling (DOL):
DOL = Dye Concentration (uM) / Oligo Concentration (uUM)

For a singly-labeled oligonucleotide, the ideal DOL is close to 1.0.[12]

Quantitative Data Summary

Table 1. Spectroscopic and Reaction Properties of Sulfo-Cy3

Parameter Value Reference
Excitation Maximum (Aex) ~554 nm [1][18]
Emission Maximum (Aem) ~568 nm [1][18]
Molar Extinction Coefficient

150,000 L-mol~t.cm™1 [11][14]
(es50)
Aze0 Correction Factor (CF) ~0.09 [11]
Recommended Reaction pH 8.3-9.0 [4][10]

| Recommended Dye:Oligo Molar Ratio | 5:1 to 15:1 |[12] |

Table 2: Comparison of Common Purification Methods
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Feature Ethanol Precipitation Reverse-Phase HPLC

Excellent; separates
Good; removes most free

Purity d labeled, unlabeled, and
e
J free dye
Yield 70-90% >85%

High; multiple samples )
Throughput ] Low; one sample at a time
simultaneously

Equipment Standard laboratory centrifuge Specialized HPLC system

| Best For | Routine applications, screening | High-purity needs (e.g., FRET, structural studies) |

Workflow Diagrams
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Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy3.
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Caption: Application workflow of a Sulfo-Cy3 labeled probe in FISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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